2-Methyl-3H-cyclopenta[a]naphthalene

Regiochemistry Synthetic Intermediate Structural Isomers

2-Methyl-3H-cyclopenta[a]naphthalene (CAS 150096-60-9) is a polycyclic aromatic hydrocarbon (PAH) belonging to the cyclopenta-fused naphthalene class, possessing a core C14H12 molecular framework. This compound is characterized by its rigid, conjugated tricyclic scaffold, which incorporates a cyclopentadiene-like moiety fused to a naphthalene ring system.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 150096-60-9
Cat. No. B131108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3H-cyclopenta[a]naphthalene
CAS150096-60-9
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C=CC3=CC=CC=C32
InChIInChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3
InChIKeyBPGQLRATYHGTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3H-cyclopenta[a]naphthalene: Procuring the Defined 3H-Regioisomer for Synthetic and Material Science Applications


2-Methyl-3H-cyclopenta[a]naphthalene (CAS 150096-60-9) is a polycyclic aromatic hydrocarbon (PAH) belonging to the cyclopenta-fused naphthalene class, possessing a core C14H12 molecular framework [1]. This compound is characterized by its rigid, conjugated tricyclic scaffold, which incorporates a cyclopentadiene-like moiety fused to a naphthalene ring system [2]. While commercially supplied, the exact product composition is often a mixture of the 3H- and 1H- regioisomers, or an isomerically enriched material, highlighting a critical procurement consideration for applications demanding precise structural definition, such as organic electronics or as a synthetic intermediate for complex pharmacophores [3].

Why 2-Methyl-3H-cyclopenta[a]naphthalene Cannot Be Indiscriminately Substituted with Other C14H12 Cyclopentanaphthalene Analogs


Generic substitution within the cyclopentanaphthalene family is not scientifically valid due to significant divergence in regioisomeric identity, alkylation pattern, and resultant physicochemical properties. Even among compounds sharing the exact molecular formula C14H12, such as 8-Methyl-1H-cyclopenta[a]naphthalene (CAS 1053662-38-6), the position of the methyl substituent and the location of the cyclopentadiene double bond (1H vs. 3H tautomers) create distinct electronic environments and molecular geometries . Critically, the `3H-` designation of 2-methyl-3H-cyclopenta[a]naphthalene specifies a particular isomer that, in commercial sources, is often supplied as a mixture with its `1H-` counterpart, a nuance that directly impacts procurement for isomer-sensitive applications [1]. Furthermore, the presence and position of the 2-methyl group confer a specific lipophilicity profile, as demonstrated by predicted LogP differences compared to the unsubstituted 3H-cyclopenta[a]naphthalene core, which influences its performance as a building block in both medicinal chemistry and advanced materials [2].

Quantitative Differentiation Guide for 2-Methyl-3H-cyclopenta[a]naphthalene vs. Core Analogs


Regioisomeric Definition: Distinguishing the 2-Methyl-3H-isomer from 8-Methyl-1H-isomer for Isomer-Sensitive Synthesis

Procurement of 2-Methyl-3H-cyclopenta[a]naphthalene (CAS 150096-60-9) requires precise regioisomeric specification due to the existence of a distinct C14H12 isomer, 8-Methyl-1H-cyclopenta[a]naphthalene (CAS 1053662-38-6) . While direct experimental comparative data for these specific isomers are absent in the open literature, their differing CAS registry numbers and systematic names confirm non-interchangeable chemical identities with unique connectivity [1]. For applications where a specific substitution pattern on the cyclopenta[a]naphthalene core is required—for instance, in the synthesis of a target ligand or a liquid crystal intermediate—selection of the incorrect isomer would result in a different product, potentially with altered or null activity. This qualitative but crucial difference underscores the need to verify the exact regioisomer being procured, as even commercially supplied `2-Methyl-3H-cyclopenta[a]naphthalene` is often noted as a mixture of 1H- and 3H- tautomers, adding another layer of compositional complexity [2].

Regiochemistry Synthetic Intermediate Structural Isomers Cyclopenta[a]naphthalene

Lipophilicity Tuning: Predicted LogP and Bioaccumulation Potential Versus Unsubstituted Core

The addition of a methyl group at the 2-position is predicted to increase lipophilicity compared to the parent 3H-cyclopenta[a]naphthalene scaffold. The target compound has an ACD/LogP of 4.73, while the unsubstituted 3H-cyclopenta[a]naphthalene (CAS 232-55-3) has a predicted ACD/LogP of 4.14 [1]. This increase in calculated logP by +0.59 units corresponds to a substantial predicted rise in the bioconcentration factor (BCF), from approximately 879 for the parent to 2530 for the 2-methyl derivative [2]. For medicinal chemists, this quantitative difference suggests a more favorable interaction with hydrophobic binding pockets and potentially altered membrane permeability. For environmental or toxicological researchers, it indicates a significantly higher predicted bioaccumulation potential, which is a critical differentiator for compound selection in both drug discovery and environmental fate studies.

Lipophilicity ADME Prediction LogP BCF

Thermal Property Shift: Predicted Melting Point Elevation Over Unsubstituted 3H-Cyclopenta[a]naphthalene

Methyl substitution is predicted to have a significant impact on the solid-state properties of the cyclopenta[a]naphthalene core. The predicted mean melting point for 2-Methyl-3H-cyclopenta[a]naphthalene is 79.34 °C, which is approximately 15.8 °C higher than the 63.51 °C predicted for the unsubstituted 3H-cyclopenta[a]naphthalene [1]. This elevation in melting point, generated using the US EPA's EPISuite MPBPWIN model, is a key differentiator for material science applications. A higher melting point can indicate stronger intermolecular forces in the solid state, potentially translating to different crystallization behavior, solubility profiles, or thermal stability in formulations or devices. For researchers selecting a scaffold for further derivatization or material incorporation, this quantitative difference offers a concrete basis for choosing the methylated analog over the parent core when enhanced thermal robustness is desired.

Thermal Properties Material Science Phase Transition Melting Point

Volatility and Boiling Point Difference Versus Parent Scaffold

The 2-methyl substituent leads to a notable increase in the predicted boiling point and a decrease in vapor pressure compared to the unsubstituted core. The target compound has a predicted boiling point of 320.8 °C, while 3H-cyclopenta[a]naphthalene is predicted to boil at 312.2 °C, a difference of +8.6 °C [1]. Concurrently, the predicted vapor pressure at 25°C is lower for the 2-methyl derivative (0.000444 mmHg) than for the parent (0.00131 mmHg) [2]. For applications involving vacuum deposition (e.g., organic electronics) or gas chromatography, these differences in volatility are significant. The lower vapor pressure suggests the compound may be less prone to evaporation during processing or storage, a key consideration for maintaining precise film thicknesses or sample integrity. This quantitative shift in boiling point and vapor pressure provides a measurable basis for selecting this specific analog for studies involving thermal evaporation or volatility assessment.

Boiling Point Volatility Physical Properties Vapor Pressure

Optimized Application Scenarios for 2-Methyl-3H-cyclopenta[a]naphthalene Based on Comparative Physicochemical Evidence


Use as a Hydrophobic Building Block in Medicinal Chemistry

In the design of novel drug candidates, 2-Methyl-3H-cyclopenta[a]naphthalene is the preferred PAH scaffold for exploring hydrophobic binding interactions. The predicted ACD/LogP of 4.73 represents a significant +0.59 log unit increase over the unsubstituted core, correlating with a higher predicted bioconcentration factor and membrane permeability [1]. This makes the 2-methylated derivative a more suitable choice than the parent compound for targeting lipophilic enzyme pockets or enhancing the blood-brain barrier penetration of a pharmacophore. It is critical, however, to confirm the regioisomeric identity of the starting material to ensure the intended substitution pattern in the final drug candidate.

Selection for Thermally Robust Organic Electronic Materials

For applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) where processing or operational stability is paramount, 2-Methyl-3H-cyclopenta[a]naphthalene offers a distinct advantage over the unsubstituted 3H-cyclopenta[a]naphthalene. Its predicted melting point is 15.8 °C higher (79.34 °C vs. 63.51 °C) and its boiling point is 8.6 °C higher (320.8 °C vs. 312.2 °C), indicating stronger intermolecular forces and potentially better morphological stability in thin films [2]. Additionally, its lower predicted vapor pressure (0.000444 mmHg) makes it less prone to evaporation during vacuum thermal deposition, leading to more consistent and controllable film thicknesses compared to more volatile analogs [3].

Preferred Scaffold for Synthetic Derivatization Requiring a Defined 2-Position Handle

As an intermediate, this compound provides a defined 2-methyl group that can serve as a functional handle or a site for further elaboration, differentiating it from 8-Methyl-1H-cyclopenta[a]naphthalene . This specific substitution pattern is crucial for constructing libraries of analogs where the position of a functional group is a key determinant of activity, such as in the development of tyrosinase inhibitors or DNA-binding agents derived from the cyclopenta[a]naphthalene core [4]. Researchers must, however, verify the purity and isomeric composition (1H/3H mixture) of the commercial product to ensure reproducibility in subsequent synthetic steps.

Reference Standard for Environmental Fate and Bioaccumulation Studies

Given its predicted properties, 2-Methyl-3H-cyclopenta[a]naphthalene serves as an important reference standard for studying the behavior of alkylated polycyclic aromatic hydrocarbons (PAHs) in the environment. Its high predicted LogP (4.73) and bioconcentration factor (BCF ~2530) make it a more potent bioaccumulation hazard than the parent PAH core [1]. This quantitative difference allows environmental chemists to use the compound as a model for the increased persistence and lipophilicity conferred by alkylation, which is critical for accurately assessing the risk of complex PAH mixtures in contaminated sites.

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